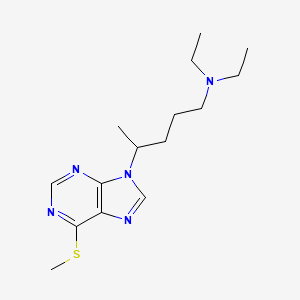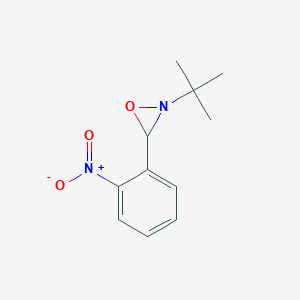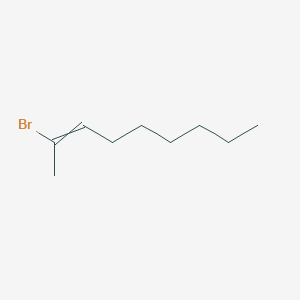![molecular formula C11H9N3O3 B14703369 3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol CAS No. 21269-89-6](/img/structure/B14703369.png)
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol is an organic compound with the molecular formula C11H9N3O3. It is characterized by the presence of both azo and pyridinediol functional groups. This compound is known for its vibrant color and is often used in dye chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol typically involves the diazotization of 2-aminophenol followed by coupling with 2,6-dihydroxypyridine. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful temperature control to ensure the stability of the diazonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated temperature control systems to maintain the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc in acetic acid are often used as reducing agents.
Substitution: Alkyl halides and acid anhydrides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Alkylated or acylated pyridinediol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of colored materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol involves its interaction with cellular components. The azo group can undergo reductive cleavage, leading to the formation of aromatic amines, which can interact with DNA and proteins. This interaction can disrupt cellular processes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Hydroxyphenyl)azo]benzoic acid
- 4-[(2-Hydroxyphenyl)azo]phenol
- 2-[(4-Hydroxyphenyl)azo]benzoic acid
Uniqueness
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol is unique due to the presence of both azo and pyridinediol groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
21269-89-6 |
|---|---|
Molekularformel |
C11H9N3O3 |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
6-hydroxy-5-[(2-hydroxyphenyl)diazenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9N3O3/c15-9-4-2-1-3-7(9)13-14-8-5-6-10(16)12-11(8)17/h1-6,15H,(H2,12,16,17) |
InChI-Schlüssel |
DEONKGFVFCKNEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC(=O)C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)





![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)





